molecular formula C10H12FNO B1373758 3-[(4-Fluorobenzyl)oxy]azetidine CAS No. 1121620-48-1

3-[(4-Fluorobenzyl)oxy]azetidine

Cat. No. B1373758
M. Wt: 181.21 g/mol
InChI Key: CXKUYRJNAIFRAY-UHFFFAOYSA-N
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Description

“3-[(4-Fluorobenzyl)oxy]azetidine” is a chemical compound with the CAS Number: 937621-44-8 . It has a molecular weight of 165.21 and its IUPAC name is 3-(4-fluorobenzyl)azetidine .


Synthesis Analysis

Azetidines, including “3-[(4-Fluorobenzyl)oxy]azetidine”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . One method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides .


Molecular Structure Analysis

The InChI code for “3-[(4-Fluorobenzyl)oxy]azetidine” is 1S/C10H12FN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2 . This indicates the presence of a fluorobenzyl group attached to an azetidine ring via an oxygen atom .


Chemical Reactions Analysis

Azetidines, including “3-[(4-Fluorobenzyl)oxy]azetidine”, exhibit unique reactivity due to the considerable ring strain . This strain allows for facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, including new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .


Physical And Chemical Properties Analysis

“3-[(4-Fluorobenzyl)oxy]azetidine” has a molecular weight of 165.21 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • S1P1 Receptor Agonism in Immunological Disorders : A compound related to 3-[(4-Fluorobenzyl)oxy]azetidine, namely 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid, was identified as a potent agonist of the S1P1 receptor. This receptor is significant in immunological processes, and the compound's efficacy was demonstrated by its ability to reduce blood lymphocyte counts and attenuate delayed type hypersensitivity responses (Lanman et al., 2011).

  • Potential in Multiple Sclerosis Therapy : Another related compound, (E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid (Siponimod), has shown promise in phase 2 clinical trials for relapsing-remitting multiple sclerosis. This indicates potential therapeutic applications of similar structures in neurological disorders (Pan et al., 2013).

  • Antibacterial Activity in Fluoroquinolones Synthesis : 3-[(4-Fluorobenzyl)oxy]azetidine derivatives have been incorporated into fluoroquinolones, showing significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests its potential as a building block in developing new antibacterial agents (Ikee et al., 2007; Ikee et al., 2008).

  • Neurodegenerative Disease Treatment : The compound (S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide was identified as a potent and selective inhibitor of monoamine oxidase-B (MAO-B), important in Parkinson's disease treatment. This compound was more effective than safinamide, indicating its potential in neurodegenerative disease therapy (Jin et al., 2020).

  • Drug Design and Synthesis : Azetidine derivatives, including those related to 3-[(4-Fluorobenzyl)oxy]azetidine, have been utilized in the synthesis of various compounds with potential pharmacological applications, demonstrating their versatility in drug design (Dubois et al., 2019; Duncton et al., 2009).

  • Antiviral and Anticancer Applications : Compounds structurally related to 3-[(4-Fluorobenzyl)oxy]azetidine have shown efficacy in inhibiting HIV and enhancing the cytotoxicity of certain anticancer drugs, suggesting its potential in antiviral and anticancer therapies (Kong et al., 1992).

Future Directions

Azetidines, including “3-[(4-Fluorobenzyl)oxy]azetidine”, have seen remarkable advances in their synthesis and reactivity . Future research will likely continue to explore new methods of synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and more . Azetidines also have potential applications in drug discovery, polymerization, and as chiral templates .

properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKUYRJNAIFRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorobenzyl)oxy]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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